2-bromo-2,2-difluoro-N-[(4-fluorophenyl)methyl]acetamide
Description
Properties
IUPAC Name |
2-bromo-2,2-difluoro-N-[(4-fluorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF3NO/c10-9(12,13)8(15)14-5-6-1-3-7(11)4-2-6/h1-4H,5H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQAFRKILJPQQKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C(F)(F)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-2,2-difluoro-N-[(4-fluorophenyl)methyl]acetamide typically involves a multi-step processThe reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of bromine and fluorine-containing reagents .
Chemical Reactions Analysis
Types of Reactions
2-bromo-2,2-difluoro-N-[(4-fluorophenyl)methyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of new functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.
Oxidation: Potassium permanganate (KMnO4) can be used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with NaI can yield 2-iodo-2,2-difluoro-N-[(4-fluorophenyl)methyl]acetamide .
Scientific Research Applications
2-bromo-2,2-difluoro-N-[(4-fluorophenyl)methyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2-bromo-2,2-difluoro-N-[(4-fluorophenyl)methyl]acetamide involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The amide group can form hydrogen bonds, further affecting its interactions with biological molecules .
Comparison with Similar Compounds
Comparison with Structurally Related Acetamide Derivatives
Below is a detailed comparison of the target compound with analogous halogenated acetamides, focusing on structural features, physicochemical properties, and synthetic methodologies.
Table 1: Structural and Physicochemical Comparison
Key Observations
Halogen Effects :
- The bromodifluoromethyl group in the target compound enhances electrophilicity compared to trifluoroacetamides (e.g., N-(4-Bromophenyl)-2,2,2-trifluoroacetamide ), making it more reactive in nucleophilic substitution or coupling reactions .
- Chlorine in 2-chloro-N-(4-fluorophenyl)acetamide reduces steric bulk but increases polarity, impacting solubility and crystallization behavior.
Synthetic Routes :
- The target compound can be synthesized via amidation of bromodifluoroacetic acid derivatives with 4-fluorobenzylamine, analogous to methods used for 2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide .
- In contrast, 2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide is synthesized via carbodiimide-mediated coupling, highlighting versatility in acetamide preparation.
Spectroscopic Data :
- ¹⁹F NMR signals for the target compound (δ = -60.47 ) align with typical shifts for difluoromethyl groups, distinct from trifluoroacetamides (δ ≈ -60 to -70 ppm ).
- Crystal Packing : Compounds like 2-chloro-N-(4-fluorophenyl)acetamide exhibit intermolecular N–H···O hydrogen bonds , while brominated analogs show weaker van der Waals interactions due to bulkier substituents .
Biological Activity
2-bromo-2,2-difluoro-N-[(4-fluorophenyl)methyl]acetamide (CAS No. 478065-03-1) is an organic compound notable for its unique molecular structure, which includes bromine and fluorine atoms along with an amide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a pharmaceutical intermediate and a building block for more complex molecules.
The molecular formula of this compound is C9H7BrF3NO, and it has a molecular weight of approximately 283.06 g/mol. Its structure facilitates various chemical reactions, making it a versatile compound in synthetic organic chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C9H7BrF3NO |
| Molecular Weight | 283.06 g/mol |
| CAS Number | 478065-03-1 |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets through halogen bonding and hydrogen bonding facilitated by its bromine, fluorine, and amide groups. These interactions can significantly influence the compound's reactivity and binding affinity to biological molecules.
Biological Activity
Research has indicated that compounds similar to this compound exhibit various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, particularly against certain strains of bacteria. For example, related compounds have shown effectiveness against Mycobacterium abscessus with minimum inhibitory concentrations (MIC) in the low microgram range .
- Cancer Research : The presence of fluorinated moieties in similar compounds has been linked to enhanced anticancer activity. Studies have demonstrated that halogenated acetamides can inhibit E3 ubiquitin-protein ligases, which are crucial in regulating the p53 tumor suppressor pathway .
- Pharmacological Potential : The compound's ability to permeate cell membranes suggests potential applications in drug development targeting intracellular pathways. Its structural features may enhance selectivity and potency against specific targets compared to non-fluorinated analogs.
Case Study 1: Antimycobacterial Screening
In a screening study for new antimycobacterial agents, a series of halogenated acetamides were tested, including derivatives of this compound. The results indicated promising activity against resistant strains of Mycobacterium tuberculosis with MIC values comparable to established treatments .
Case Study 2: Anticancer Activity
Another study focused on the anticancer properties of fluorinated acetamides demonstrated that compounds with similar structures inhibited tumor cell proliferation effectively. The mechanism was linked to the modulation of apoptosis pathways via interaction with specific protein targets .
Q & A
Q. Table 1: Example Synthesis Protocol
| Step | Reagent/Condition | Role |
|---|---|---|
| 1 | EDCl, DCM, 0–5°C | Activates carboxylic acid |
| 2 | 4-fluorobenzylamine, TEA | Nucleophilic amine source |
| 3 | DCM extraction, NaHCO₃ wash | Purification |
Basic: How is this compound characterized structurally?
Methodological Answer:
Key techniques include:
- ¹H/¹³C NMR : Identify protons adjacent to electronegative groups (e.g., CH₂BrF₂ at δ ~3.8–4.2 ppm; aromatic protons at δ ~7.0–7.5 ppm) .
- X-ray crystallography : Resolve crystal packing and confirm dihedral angles between aromatic rings (e.g., ~66° between substituents) .
- FT-IR : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and N–H bend (~1550 cm⁻¹) .
Advanced: What intermolecular interactions stabilize its crystal structure?
Methodological Answer:
In crystalline phases, stability arises from:
Q. Table 2: Representative Hydrogen Bond Parameters
| Interaction Type | Distance (Å) | Angle (°) |
|---|---|---|
| N–H···O | 2.10 | 165 |
| C–H···F | 2.45 | 145 |
Advanced: How do electronic effects of substituents influence its reactivity?
Methodological Answer:
- Fluorine atoms : Increase electrophilicity at the acetamide carbonyl via inductive effects, enhancing susceptibility to nucleophilic attack .
- Bromine : Acts as a leaving group in nucleophilic substitution (SN2) reactions. Kinetic studies using DMSO/water show a hydrolysis rate constant of ~1.2 × 10⁻³ s⁻¹ at 25°C .
- 4-Fluorobenzyl group : Ortho/para-directing effects alter regioselectivity in cross-coupling reactions .
Intermediate: What biological targets or activities are associated with this compound?
Methodological Answer:
While direct data is limited, structurally similar bromoacetamides exhibit:
- Enzyme inhibition : Competitive inhibition of cysteine proteases (e.g., cathepsin B, IC₅₀ ~12 µM) due to electrophilic bromine .
- Antimicrobial activity : MIC values of ~25 µg/mL against Gram-positive bacteria in agar diffusion assays .
- Cytotoxicity : IC₅₀ ~50 µM in MTT assays against HeLa cells, linked to alkylation of cellular thiols .
Advanced: How can computational modeling optimize its bioactivity?
Methodological Answer:
- Docking studies : Use AutoDock Vina to predict binding to cysteine protease active sites (e.g., Glide score ≤ −8.5 kcal/mol) .
- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV) to assess nucleophilic/electrophilic sites .
- MD simulations : Simulate solvation effects in PBS buffer (pH 7.4) to predict hydrolytic stability .
Basic: What safety precautions are required when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and goggles. Use a fume hood to avoid inhalation .
- Storage : Keep in amber vials at 2–8°C under inert gas (Ar/N₂) to prevent hydrolysis .
- Spill management : Neutralize with sodium bicarbonate and absorb with vermiculite .
Advanced: How does it compare to analogs like 2-bromo-N-(4-chlorophenyl)butanamide?
Methodological Answer:
Table 3: Comparative Properties
| Property | This compound | 2-Bromo-N-(4-chlorophenyl)butanamide |
|---|---|---|
| Reactivity (SN2) | Higher (due to geminal fluorine) | Moderate |
| LogP | 2.8 ± 0.3 | 3.1 ± 0.2 |
| Enzyme Inhibition (IC₅₀) | 12 µM (cathepsin B) | 18 µM (cathepsin B) |
| Crystallinity | Monoclinic, P2₁/c space group | Orthorhombic, Pbca space group |
Differences arise from fluorine’s electronegativity and steric effects .
Advanced: What strategies improve its solubility for in vitro assays?
Methodological Answer:
- Co-solvents : Use DMSO (≤5% v/v) or PEG-400 to achieve >100 µM solubility .
- pH adjustment : Dissolve in PBS (pH 7.4) with 0.1% Tween-80 for aqueous stability .
- Salt formation : Prepare sodium or hydrochloride salts to enhance polar solubility .
Advanced: How stable is this compound under varying pH and temperature?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
